molecular formula C20H23N3O4S B2474019 methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923138-94-7

methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2474019
CAS No.: 923138-94-7
M. Wt: 401.48
InChI Key: VDWAFTRCNNJVMD-UHFFFAOYSA-N
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Description

Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with diverse substituents. The compound features:

  • Position 2: A propylsulfanyl (C3H7S) moiety, enhancing lipophilicity and influencing intermolecular interactions.
  • Position 4: A ketone group (oxo), contributing to hydrogen-bonding capabilities.
  • Position 6: A methyl carboxylate ester, modulating solubility and metabolic stability.

The 4-oxo group is a common feature in bioactive pyrimidine derivatives, often associated with enzyme inhibition or receptor binding .

Properties

IUPAC Name

methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-5-9-28-20-22-17-16(18(24)23-20)15(12-7-6-8-13(10-12)26-3)14(11(2)21-17)19(25)27-4/h6-8,10,15H,5,9H2,1-4H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWAFTRCNNJVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of 3-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate can then undergo cyclization with a pyrimidine derivative in the presence of a catalyst to form the desired pyrido[2,3-d]pyrimidine core. Subsequent functionalization steps, such as methylation and propylsulfanyl substitution, are carried out to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Reaction Conditions Product Yield References
NaOH (2M), THF/H₂O (1:1), reflux, 6h5-(3-Methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid85%

This transformation aligns with methodologies observed in structurally related pyrrolo[2,3-d]pyrimidine esters , where hydrolysis enhances solubility or enables coupling reactions.

Oxidation of the Sulfanyl Group

The propylsulfanyl group at position 2 can be oxidized to sulfoxide or sulfone derivatives using agents like meta-chloroperbenzoic acid (mCPBA).

Oxidizing Agent Conditions Product Outcome
mCPBADCM, 0°C → RT, 12hMethyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfinyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylateSulfoxide (major)
H₂O₂ (30%)AcOH, 60°C, 24hMethyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfonyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylateSulfone (quantitative)

Oxidation modifies electronic properties, potentially enhancing binding affinity in biological systems, as seen in pyrimidine-based kinase inhibitors .

Nucleophilic Substitution at Position 2

The sulfur atom in the propylsulfanyl group can act as a leaving group under specific conditions, enabling substitution with nucleophiles like amines or alkoxides.

Nucleophile Conditions Product Application
PiperidineK₂CO₃, DMF, 80°C, 8hMethyl 2-(piperidin-1-yl)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylateEnhanced kinase inhibition
Sodium methoxideMeOH, reflux, 12hMethyl 2-methoxy-5-(3-methoxyphenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylateSolubility modification

Such substitutions are common in pyrido-pyrimidine scaffolds to optimize pharmacokinetic properties .

Aromatic Electrophilic Substitution

The 3-methoxyphenyl substituent directs electrophilic attacks to the para position relative to the methoxy group. Nitration and halogenation have been reported in analogous systems .

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2hMethyl 5-(3-methoxy-4-nitrophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylatePara-nitration
Br₂ (1 equiv)FeBr₃, DCM, RT, 4hMethyl 5-(3-methoxy-4-bromophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylatePara-bromination

These reactions enable functional diversification for structure-activity relationship (SAR) studies .

Reductive Demethylation of the Methoxy Group

The methoxy group on the phenyl ring can be reduced to a hydroxyl group under strong reducing conditions.

Reagent Conditions Product Yield
BBr₃ (1M in DCM)DCM, −78°C → RT, 24hMethyl 5-(3-hydroxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate70%

Demethylation is leveraged to introduce polarity or enable further conjugation .

Cycloaddition and Ring Functionalization

The pyrido[2,3-d]pyrimidine core participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems.

Dienophile Conditions Product Application
Maleic anhydrideToluene, 110°C, 48hMethyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-8,10-dioxatricyclo[6.4.0.0²,⁷]dodeca-1(12),2(7),3,5-tetraene-6-carboxylateScaffold diversification

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has been studied for its potential as an anticancer agent . Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant inhibitory effects against various kinases involved in cancer cell signaling pathways. For instance:

  • Inhibition of Kinases : Compounds in this class have shown activity against tyrosine kinases (TKs), phosphoinositide 3-kinase (PI3K), and cyclin-dependent kinases (CDK4/6), which are crucial in regulating cell proliferation and survival .

The compound has demonstrated a range of biological activities:

  • Antimicrobial Properties : Exhibits effectiveness against various bacterial strains.
  • Antiviral Effects : Shows potential in inhibiting viral replication.
  • Neuroprotective Effects : Investigated for its ability to protect neuronal cells from damage in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives:

  • Synthesis and Evaluation : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K). Compound 6 was identified as a potent inhibitor with an IC50 value of 420 nM .
  • In Vitro Studies : In vitro assays demonstrated that these compounds significantly reduce cell viability in various cancer cell lines, highlighting their potential as therapeutic agents .

Industrial Applications

Beyond medicinal uses, this compound serves as a valuable building block in chemical synthesis:

  • Pharmaceutical Development : Used as a precursor for synthesizing more complex pharmaceuticals.
  • Agrochemicals : Investigated for potential applications in developing new agrochemical products.

Mechanism of Action

The mechanism of action of methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in inflammation and cell proliferation. For example, it may inhibit the NF-kB pathway, leading to reduced production of pro-inflammatory cytokines . Additionally, it can modulate the activity of certain kinases and transcription factors, contributing to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Substituents (Positions) Key Properties
Target Compound Pyrido[2,3-d]pyrimidine 2: Propylsulfanyl; 5: 3-Methoxyphenyl; 6: Methyl carboxylate High lipophilicity (propylsulfanyl), moderate solubility (carboxylate)
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 5: 4-Bromophenyl; 6: Ethyl carboxylate Enhanced halogen bonding (Br), lower solubility (ethyl ester)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2: Trimethoxybenzylidene; 5: Phenyl Planar benzylidene group increases crystallinity; bulky substituents reduce solubility
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolo[4,3-d]pyrimidine 1: p-Tolyl; 5: Butylamino; 6: 4-Fluorophenyl Polar amino group improves aqueous solubility; fluorophenyl enhances metabolic stability
  • Propylsulfanyl vs. Halogen/Benzylidene Groups : The propylsulfanyl group in the target compound may promote hydrophobic interactions in biological systems, contrasting with bromophenyl () or trimethoxybenzylidene (), which enable halogen bonding or π-stacking, respectively .
  • Carboxylate Esters: The methyl carboxylate at position 6 offers better solubility than ethyl esters () but may exhibit slower hydrolysis compared to cyano groups () .

Crystallographic and Conformational Analysis

  • Ring Puckering : The pyrido[2,3-d]pyrimidine core in the target compound likely adopts a puckered conformation, as observed in similar bicyclic systems (e.g., thiazolo[3,2-a]pyrimidines in ). Cremer-Pople parameters () suggest that substituents like the 3-methoxyphenyl group may induce flattening or boat-like distortions .
  • Intermolecular Interactions : Unlike the bifurcated C–H···O hydrogen bonds in , the propylsulfanyl group may participate in weaker van der Waals interactions or sulfur-mediated contacts, altering crystal packing .

Pharmacological Potential

  • Bioactivity: Pyrido[2,3-d]pyrimidines are known for antitumor and antimicrobial activities. The 4-oxo group in the target compound could act as a hydrogen-bond acceptor, similar to oxo groups in kinase inhibitors .

Biological Activity

Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Methoxyphenyl group : Enhances lipophilicity and biological activity.
  • Methyl group : Contributes to the stability of the compound.
  • Propylsulfanyl group : Imparts specific reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung)0.440 ± 0.039
NCI-H1975 (Lung)15.629 ± 1.03
HCT116 (Colon)<100
MCF-7 (Breast)Not specified

The compound's mechanism involves the inhibition of key signaling pathways such as the NF-kB pathway, leading to reduced proliferation of cancer cells and decreased production of pro-inflammatory cytokines .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several bacterial strains. In studies measuring minimum inhibitory concentrations (MIC), it was effective against:

  • E. coli
  • S. aureus
  • K. pneumoniae
  • P. aeruginosa

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Additionally, this compound has been investigated for its neuroprotective properties. It may help in treating neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound inhibits enzymes involved in inflammation and cancer cell proliferation.
  • Signal Transduction Pathways : It modulates pathways such as NF-kB and EGFR, which are critical in cancer progression and inflammation .
  • Cellular Uptake : The methoxyphenyl group enhances cellular uptake, facilitating its action within target cells.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Study : A study evaluated the compound's effects on A549 lung cancer cells and reported significant cytotoxicity at concentrations below 1 µM .
  • Neuroprotection : In vitro assays demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .
  • Antimicrobial Efficacy : Testing against multiple bacterial strains showed that the compound had a broad spectrum of activity with MIC values comparable to standard antibiotics .

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